2,4,6,8-Decatetraenoic acid

Übersicht

Beschreibung

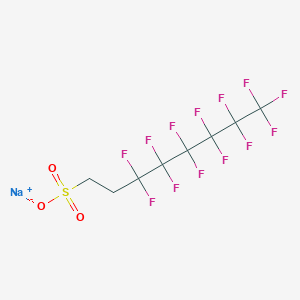

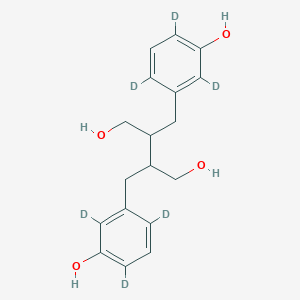

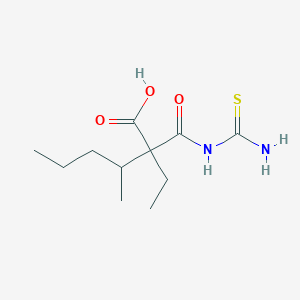

2,4,6,8-Decatetraenoic acid, also known as 2,4,6,8-tetracosatetraenoic acid or 2,4,6,8-tetracosanoic acid, is a polyunsaturated fatty acid (PUFA) with a unique structure of four double bonds. It is an important component of the cell membrane and is involved in many biological processes. It is also used in the synthesis of other fatty acids and in the production of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies : 2,4,6,8-Decatetraenoic acid acts as a substrate for both ATP-specific and GTP-specific acyl-CoA synthetases in rat liver mitochondria. This property allows its use in studying mitochondrial enzymes and biochemical processes (Garland, Yates, & Haddock, 1970).

Pharmaceutical Applications : Certain fluorinated 7-amino-4-quinolone-3-carboxylic acids, used as antibacterials, undergo heterolytic defluorination, a process for generating aryl cations in solution. The structure of these compounds is related to the configuration of 2,4,6,8-Decatetraenoic acid, suggesting its relevance in pharmaceutical chemistry (Fasani et al., 1999).

Environmental Science : 2,4,6,8-Tetrachlorodibenzothiophene in the environment, which is structurally similar to 2,4,6,8-Decatetraenoic acid, has been studied to understand its sources and impact, particularly in relation to industrial processes and contamination (Huntley et al., 1994).

Material Science : Derivatives of 2,4,6,8-Decatetraenoic acid, such as tetramethyldecanoic acid, are used in synthesizing novel liquid crystals with applications in material science and electronic display technologies (Heppke et al., 1997).

Chemical Synthesis : The compound is involved in the synthesis of other complex organic molecules, demonstrating its importance in organic chemistry and synthesis (Tsuji et al., 1977).

Environmental Remediation : Studies on the degradation of chlorophenols, which are structurally similar to 2,4,6,8-Decatetraenoic acid, provide insights into environmental remediation and the treatment of toxic compounds in wastewater (Chang, Chen, & Yuan, 1995).

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,8-Decatetraenoic acid | |

CAS RN |

17016-39-6 | |

| Record name | 2,4,6,8-Decatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Decatetraenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-DECATETRAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: The research paper mentions three distinct xenobiotic/medium-chain acyl-CoA ligases (X-ligases). Which of these ligases showed activity towards 2,4,6,8-decatetraenoic acid?

A1: The research paper specifically states that out of the three X-ligases (XL-I, XL-II, and XL-III) isolated from bovine liver mitochondria, only XL-III demonstrated activity towards 2,4,6,8-decatetraenoic acid. [] This suggests that XL-III may possess a unique substrate binding site that can accommodate the specific structure of 2,4,6,8-decatetraenoic acid. Further research is needed to confirm the specific structural elements responsible for this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)